Epi Lovastatin Hydroxy Acid Sodium Salt
Description
Historical Context of Fungal Metabolite Discovery in Statins Research
The story of statins begins in the 1970s with the pioneering work of Japanese biochemist Dr. Akira Endo. ukfungusday.co.uk Inspired by the discovery of penicillin from a fungus, Endo hypothesized that fungi might also produce inhibitors of cholesterol synthesis as a defense mechanism against other microorganisms. ukfungusday.co.uk His research group at the Sankyo Company in Japan painstakingly screened thousands of fungal broths for their ability to inhibit HMG-CoA reductase. americanscientist.org
In 1973, their efforts culminated in the discovery of mevastatin (B1676542) (originally called compactin or ML-236B) from the fungus Penicillium citrinum. ukfungusday.co.uknews-medical.net Mevastatin was a potent competitive inhibitor of HMG-CoA reductase. news-medical.net A few years later, in 1978, a research team at Merck Research Laboratories, led by Alfred Alberts, discovered a similar and highly potent inhibitor from the fungus Aspergillus terreus. news-medical.net This compound was named mevinolin, which is now known as lovastatin (B1675250). news-medical.net Lovastatin became the first statin to receive approval from the U.S. Food and Drug Administration (FDA) in 1987, paving the way for a new class of cholesterol-lowering drugs. news-medical.netnih.gov
Overview of HMG-CoA Reductase as a Biological Target
By targeting this rate-limiting enzyme, statins effectively reduce the liver's ability to synthesize cholesterol. targetmol.com This reduction in hepatic cholesterol levels triggers a compensatory mechanism: the liver cells increase the number of low-density lipoprotein (LDL) receptors on their surfaces. wikipedia.org These receptors are responsible for capturing and removing LDL, often referred to as "bad cholesterol," from the bloodstream. wikipedia.org The increased uptake of LDL by the liver leads to a significant reduction in circulating LDL cholesterol levels, which is a primary goal in the prevention of atherosclerosis and related cardiovascular events. wikipedia.orgwikipedia.org
Classification of Statins and Their Active Metabolites
Statins can be classified in several ways, primarily based on their origin and their solubility properties.
Classification by Origin:
Natural Statins: These are derived directly from fungal fermentation and include lovastatin and mevastatin. nih.gov
Semi-synthetic Statins: These are chemically modified versions of natural statins. Simvastatin (B1681759), for example, is derived from lovastatin. nih.gov
Synthetic Statins: These are entirely created through chemical synthesis and include atorvastatin, fluvastatin (B1673502), rosuvastatin, and pitavastatin. nih.govnih.gov
Classification by Solubility:
Lipophilic (fat-soluble) Statins: This group includes lovastatin, simvastatin, atorvastatin, and fluvastatin. Their fat-soluble nature allows them to penetrate a wide range of cell membranes. nih.govconsensus.app
Hydrophilic (water-soluble) Statins: This group includes pravastatin (B1207561) and rosuvastatin. They are more selective for liver cells (hepatoselective). nih.govconsensus.app
A crucial aspect of statin function is their conversion to active metabolites. Many statins, including lovastatin, are administered as inactive lactones (prodrugs). In the body, these lactones are hydrolyzed to their open-ring hydroxy acid forms, which are the active inhibitors of HMG-CoA reductase. nih.gov Lovastatin hydroxy acid is the active form of lovastatin. caymanchem.com
Significance of Stereochemistry in Statin Derivatives
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance for the biological activity of statins. The intricate structure of the HMG-CoA reductase active site means that only molecules with a very specific spatial configuration can bind to it effectively.
Statins possess multiple chiral centers, which means they can exist as different stereoisomers (enantiomers and diastereomers). nih.govendocrine-abstracts.org For instance, atorvastatin, rosuvastatin, and fluvastatin each have two chiral centers, allowing for four possible enantiomers. nih.gov However, only one specific stereoisomer, the 3R,5R-enantiomer, is responsible for the potent inhibition of HMG-CoA reductase. nih.govendocrine-abstracts.org This is because the dihydroxyheptanoic acid portion of this particular isomer mimics the structure of the natural substrate, HMG-CoA, allowing it to fit perfectly into the enzyme's active site. rjptonline.org
The term "epi" in Epi Lovastatin Hydroxy Acid Sodium Salt signifies that it is an epimer of the parent compound. Epimers are diastereomers that differ in the configuration at only one of several stereogenic centers. This subtle change in the 3D structure can dramatically alter the molecule's biological activity, often rendering it less active or inactive as an HMG-CoA reductase inhibitor.
Academic Research Rationale for Investigating this compound
The primary academic and industrial interest in this compound stems from its status as an impurity and a degradation product of lovastatin. pharmaffiliates.com In the pharmaceutical industry, the purity and stability of active pharmaceutical ingredients (APIs) are critical for ensuring the safety and efficacy of a drug.
Therefore, the investigation of this compound is driven by several key rationales:
Analytical Method Development: To ensure the quality of lovastatin, highly sensitive and specific analytical methods are required to detect and quantify any impurities, including its epimers. The synthesis and isolation of pure this compound as a reference standard are essential for the development and validation of these analytical techniques. synzeal.com
Impurity Profiling: Regulatory agencies worldwide require comprehensive profiling of all impurities present in a drug substance above a certain threshold. Understanding the chemical structure and properties of each impurity is a fundamental part of this process.
Understanding Degradation Pathways: Studying the formation of epimers like Epi Lovastatin Hydroxy Acid helps to elucidate the degradation pathways of the parent drug under various conditions (e.g., pH, temperature, light). This knowledge is crucial for establishing appropriate storage conditions and shelf-life for the final drug product.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2R)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/q;+1/p-1/t14-,15+,16-,18+,19+,20-,21-,23-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZBFUBRYYVRQJ-UWDHSZNSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37NaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747696 | |
| Record name | Sodium (3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-{[(2R)-2-methylbutanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101400-30-0 | |
| Record name | Sodium (3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-{[(2R)-2-methylbutanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Identity and Stereochemical Characterization of Epi Lovastatin Hydroxy Acid Sodium Salt
Nomenclature and Systemic Chemical Designations
Epi Lovastatin (B1675250) Hydroxy Acid Sodium Salt is chemically defined as Sodium (3R,5R)-7-((1S,2S,6R,8S)-2,6-dimethyl-8-((R)-2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)-3,5-dihydroxyheptanoate. chromatoscientific.como2hdiscovery.cosimsonpharma.comsimsonpharma.com It is recognized as an impurity and a diastereomer of Lovastatin Hydroxy Acid. biocompare.comallmpus.com The compound's identity is solidified by specific identifiers used in chemical databases and for regulatory purposes.
| Identifier | Value | Source(s) |
| Chemical Name | Sodium (3R,5R)-7-((1S,2S,6R,8S)-2,6-dimethyl-8-((R)-2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)-3,5-dihydroxyheptanoate | chromatoscientific.como2hdiscovery.cosimsonpharma.comsimsonpharma.com |
| CAS Number | 101400-30-0 | o2hdiscovery.cosimsonpharma.comsimsonpharma.compharmaffiliates.com |
| Free Base CAS No. | 759417-05-5 | chromatoscientific.comsynzeal.com |
| Molecular Formula | C₂₄H₃₇NaO₆ | o2hdiscovery.copharmaffiliates.comscbt.com |
| Molecular Weight | ~444.54 g/mol | pharmaffiliates.comscbt.com |
Isomeric Relationship to Lovastatin Hydroxy Acid
Lovastatin is a prodrug that exists in an inactive lactone form. wikipedia.orgnih.gov In vivo, it is hydrolyzed to its pharmacologically active β-hydroxy acid form, known as Lovastatin Hydroxy Acid. caymanchem.comnih.gov Epi Lovastatin Hydroxy Acid Sodium Salt is a stereoisomer—specifically, an epimer—of this active metabolite.
The stereochemical distinction between Lovastatin Hydroxy Acid and its 'epi' counterpart lies in the configuration of the chiral center within the 2-methylbutyrate (B1264701) side chain. Lovastatin possesses a (2S)-2-methylbutanoate side chain. wikipedia.org In contrast, the systematic name of this compound specifies this side chain as ((R)-2-methylbutanoyloxy). chromatoscientific.como2hdiscovery.cosimsonpharma.com This inversion of stereochemistry at a single chiral center defines it as an epimer. The core hexahydronaphthalene (B12109599) ring system and the dihydroxyheptanoate chain maintain the same stereochemical configuration in both compounds.
Lovastatin is a complex molecule with eight stereogenic centers, contributing to its specific three-dimensional structure which is crucial for its biological activity. vedantu.comdoubtnut.com The IUPAC name for lovastatin's lactone form is (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-Hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate. wikipedia.org
The critical distinction for Epi Lovastatin Hydroxy Acid is the configuration at the C-2 position of the methylbutyrate ester side chain, which is (R) instead of the (S) configuration found in Lovastatin. This single stereochemical difference is the defining feature of this epimer. The presence of such epimeric impurities is a critical quality attribute in the manufacturing of pharmaceuticals, as differences in stereochemistry can lead to variations in pharmacological and toxicological profiles. Therefore, precise analytical methods are required to detect and quantify Epi Lovastatin in drug substance and product.
Characterization of Stable Isotopically Labeled Forms (e.g., Epi Lovastatin Hydroxy Acid-d3 Sodium Salt)
Stable isotopically labeled versions of this compound are synthesized for use as internal standards in quantitative analytical methods, such as mass spectrometry. synzeal.commedchemexpress.com These labeled compounds are essential for the development and validation of analytical methods aimed at monitoring impurities in the production of Lovastatin. synzeal.com
Epi Lovastatin Hydroxy Acid-d3 Sodium Salt is a well-characterized example. biocompare.comsynzeal.comkmpharma.in The deuterium (B1214612) atoms are incorporated into the methyl group of the butanoyl side chain. synzeal.com
| Identifier | Value | Source(s) |
| Chemical Name | Sodium (3R,5R)-7-((1S,2S,6R,8S,8aR)-2,6-dimethyl-8-(((R)-2-(methyl-d3)butanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)-3,5-dihydroxyheptanoate | synzeal.comkmpharma.in |
| CAS Number | 1329834-74-3 | pharmaffiliates.comsynzeal.comkmpharma.in |
| Molecular Formula | C₂₄H₃₄D₃NaO₆ | pharmaffiliates.com |
| Molecular Weight | ~447.56 g/mol | biocompare.compharmaffiliates.com |
The availability of these labeled standards facilitates accurate quantification in complex matrices, which is a regulatory requirement for ensuring the purity and safety of the final drug product.
Biosynthetic and Chemical Synthesis Pathways
Biosynthetic Origins of Lovastatin (B1675250) and its Hydroxy Acid Form
The journey to understanding Epi Lovastatin Hydroxy Acid Sodium Salt begins with the biosynthesis of its parent compound, lovastatin.
Lovastatin is a secondary metabolite produced by various filamentous fungi, most notably Aspergillus terreus. nih.gov The biosynthesis is a complex process involving polyketide synthase (PKS) pathways. nih.gov Within the fungal cells, two key PKS enzymes, lovastatin nonaketide synthase (LNKS) and lovastatin diketide synthase (LDKS), work in concert to assemble the molecule. nih.gov The fermentation conditions, including the carbon and nitrogen sources, pH, and aeration, play a critical role in the yield of lovastatin. nih.gov While the primary product of this fermentation is lovastatin in its lactone form, the formation of stereoisomers, including epi-lovastatin, can occur as impurities. The epimerization can be influenced by the pH and other conditions during fermentation and downstream processing. google.com
| Fermentation Parameter | Influence on Lovastatin Production |
| Fungal Strain | Different strains of Aspergillus terreus exhibit varying production capabilities. |
| Carbon Source | Glucose and lactose (B1674315) are commonly used, with concentrations affecting growth and metabolite production. |
| Nitrogen Source | Both organic and inorganic nitrogen sources are utilized to support fungal growth and biosynthesis. |
| pH | Maintaining an optimal pH range is crucial for enzymatic activity and product stability. |
| Aeration | Adequate oxygen supply is necessary for the aerobic fermentation process. |
Lovastatin is administered as an inactive lactone prodrug and is hydrolyzed in the body to its active β-hydroxy acid form. google.com This conversion can also be achieved enzymatically outside the body. Various hydrolase enzymes, some of which are produced by microorganisms like Clonostachys compactiuscula, can catalyze the opening of the lactone ring of lovastatin to yield the corresponding hydroxy acid. cas.cn The enzymatic hydrolysis is a stereospecific reaction that typically yields the desired active form of the lovastatin hydroxy acid. However, the potential for these enzymes to act on the epi-lactone form, or for non-enzymatic hydrolysis under certain pH and temperature conditions to yield the epi-hydroxy acid, exists. The mechanism of lovastatin hydrolases involves a catalytic triad, often composed of serine, histidine, and aspartate residues, that facilitates the nucleophilic attack on the lactone carbonyl group. nih.govnih.gov
Synthetic Methodologies for this compound
The chemical synthesis of this compound typically involves the hydrolysis of the corresponding epi-lovastatin lactone and subsequent salt formation.
The hydrolysis of the lactone ring of statins, including lovastatin and its epimers, can be readily achieved through chemical means. Base-catalyzed hydrolysis is a common and efficient method. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon of the lactone ring, leading to the cleavage of the ester bond and the formation of the carboxylate and hydroxyl groups of the open-chain hydroxy acid. The rate of this hydrolysis is dependent on the pH of the solution, with higher pH values accelerating the reaction. google.com It is important to control the reaction conditions to prevent potential side reactions or degradation of the molecule.
Once the epi-lovastatin hydroxy acid is formed, it can be converted to its sodium salt to improve its stability and solubility. A common method for this salt formation is the use of sodium 2-ethylhexanoate (B8288628). google.com This process typically involves dissolving the epi-lovastatin hydroxy acid in a suitable organic solvent, such as ethyl acetate. A stoichiometric amount of sodium 2-ethylhexanoate is then added to the solution. The sodium ion from the sodium 2-ethylhexanoate is exchanged with the proton of the carboxylic acid group of the epi-lovastatin hydroxy acid, leading to the precipitation of the less soluble this compound. The 2-ethylhexanoic acid that is formed as a byproduct remains in the organic solvent.
Table of Reagents in Salt Formation:
| Reagent | Role |
| Epi Lovastatin Hydroxy Acid | The carboxylic acid to be converted to its sodium salt. |
| Sodium 2-ethylhexanoate | The source of sodium ions for the salt formation. |
| Organic Solvent (e.g., Ethyl Acetate) | The reaction medium in which the reactants are dissolved and from which the product precipitates. |
The isolation of the precipitated this compound is typically achieved by filtration. The solid salt is collected and washed with a suitable solvent to remove any remaining impurities, such as unreacted starting materials or the 2-ethylhexanoic acid byproduct.
Further purification can be accomplished using chromatographic techniques. High-performance liquid chromatography (HPLC) is a powerful tool for separating diastereomers like lovastatin and epi-lovastatin. elsevierpure.com Preparative HPLC, which utilizes a column with a stationary phase (such as C18) and a mobile phase (often a mixture of acetonitrile (B52724) and water with a pH modifier), can be employed to isolate the desired epimer with high purity. elsevierpure.com The fractions containing the pure this compound are collected, and the solvent is removed to yield the final, purified product.
Derivatization and Analog Synthesis for Research Purposes
The derivatization and synthesis of analogs of "this compound" are not extensively documented in publicly available scientific literature. This is primarily because "Epi Lovastatin" is considered a process-related impurity in the production of lovastatin. nih.govresearchgate.net Consequently, research efforts have historically focused on its detection and removal from the final product rather than its utilization as a starting material for new chemical entities. nih.govresearchgate.netgoogle.com
However, the chemical strategies employed for the derivatization of lovastatin and its active hydroxy acid form can be extrapolated to devise potential synthetic routes for analogs of "this compound" for research investigations. These modifications are typically aimed at exploring structure-activity relationships (SAR), enhancing therapeutic properties, or developing novel biological activities.
One of the key areas of derivatization involves the modification of the ester side chain of the lovastatin molecule. A prominent example of this is the industrial synthesis of simvastatin (B1681759) from lovastatin. mdpi.com This process involves the hydrolysis of the 2-methylbutyrate (B1264701) side chain of lovastatin to yield monacolin J. mdpi.com Subsequently, the desired 2,2-dimethylbutyrate side chain is introduced through acylation. mdpi.com This multi-step chemical synthesis highlights a viable strategy for creating analogs with modified side chains, which could theoretically be applied to an "epi-lovastatin" precursor.
Another approach to generating analogs is through the modification of the hydroxy acid portion of the molecule. For instance, research has been conducted on the synthesis of lovastatin-derived aliphatic hydroxamates. nih.govtmu.edu.tw In these studies, the carboxylic acid of the open-ring hydroxy acid form of lovastatin is converted into a hydroxamate. This transformation is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with hydroxylamine (B1172632) or a substituted hydroxylamine. These hydroxamate derivatives have been investigated for their potential to induce reactive oxygen species (ROS), showcasing how functional group interconversion can lead to novel biological activities. nih.govtmu.edu.tw
Furthermore, biosynthetic approaches offer a promising avenue for generating novel analogs. The enzymes involved in the lovastatin biosynthetic pathway have demonstrated a degree of substrate flexibility. For example, the acyltransferase LovD, which is responsible for attaching the side chain to the monacolin J core, has been shown to accept various acyl-Coenzyme A thioesters. nih.gov This enzymatic promiscuity has been exploited to produce simvastatin in a single fermentation step by feeding the appropriate precursor to an engineered strain of Escherichia coli overexpressing the LovD enzyme. nih.gov It is conceivable that a similar biocatalytic approach could be employed to generate novel analogs from an "epi-monacolin J" precursor, should it be a viable substrate for the enzyme.
The total synthesis of lovastatin and its analogs also provides a platform for creating "epi" forms and their derivatives. wikipedia.orgnih.gov Total synthesis routes allow for precise control over the stereochemistry at each chiral center. nih.gov By modifying the synthetic sequence, it is possible to selectively prepare epimers at various positions on the hexahydronaphthalene (B12109599) ring system or the dihydroxyvaleric acid moiety. nih.gov These synthetic analogs are crucial for studying the stereochemical requirements of the target enzyme, HMG-CoA reductase, and for developing inhibitors with altered potency or selectivity. nih.gov
While the direct derivatization of "this compound" is not a well-trodden path, the established chemistry and biosynthesis of lovastatin provide a robust framework for the rational design and synthesis of its "epi" analogs for research purposes.
Data Tables
Table 1: Potential Derivatization Reactions for Epi Lovastatin Hydroxy Acid
| Reaction Type | Key Reagents and Conditions | Modified Moiety | Potential Resulting Functional Group |
| Side Chain Hydrolysis | Base-catalyzed hydrolysis (e.g., NaOH in methanol/water) | 2-methylbutyrate ester | Hydroxyl group (on the decalin ring) |
| Side Chain Acylation | Acyl chloride or anhydride (B1165640) in the presence of a base | Hydroxyl group (on the decalin ring) | Modified ester side chain |
| Hydroxamate Formation | Carboxylic acid activation (e.g., SOCl₂) followed by reaction with hydroxylamine | Carboxylic acid of the hydroxy acid chain | Hydroxamic acid |
| Esterification | Alcohol in the presence of an acid catalyst | Carboxylic acid of the hydroxy acid chain | Ester |
| Amidation | Amine with a coupling agent (e.g., DCC, EDC) | Carboxylic acid of the hydroxy acid chain | Amide |
Table 2: Examples of Lovastatin Analogs and Their Research Focus
| Analog Name | Nature of Modification | Primary Research Focus | Citation |
| Simvastatin | Methylation of the side chain | Enhanced HMG-CoA reductase inhibition | mdpi.comnih.gov |
| Lovastatin-derived Aliphatic Hydroxamates | Conversion of the carboxylic acid to a hydroxamate | Induction of reactive oxygen species (ROS) for potential anticancer activity | nih.govtmu.edu.tw |
| Dihydrostatin Impurities | Reduction of a double bond in the decalin ring | Detection and quantification in statin preparations | nih.gov |
| Monacolin J | Hydrolysis of the ester side chain | Intermediate for the synthesis of other statins | mdpi.com |
| Stereoisomeric Analogues | Inversion of stereochemistry at C-3 or C-5 | Structure-activity relationship studies of HMG-CoA reductase inhibition | nih.gov |
Enzymatic Inhibition and Molecular Interaction Mechanisms
Competitive Inhibition of 3-Hydroxy-3-Methylglutaryl-Coenzyme A Reductase (HMGCR)
Epi-lovastatin hydroxy acid sodium salt functions as a competitive inhibitor of HMG-CoA reductase. This mechanism of action is rooted in its structural similarity to the natural substrate of the enzyme, HMG-CoA. By mimicking the substrate, the inhibitor binds to the active site of the enzyme, thereby preventing the conversion of HMG-CoA to mevalonate (B85504), which is a critical rate-limiting step in the cholesterol biosynthesis pathway. The active form of lovastatin (B1675250) is the beta-hydroxy acid, which is formed by the hydrolysis of the lactone ring of the prodrug.
The potency of a competitive inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to decrease the maximal rate of the enzyme reaction by half. A lower Kᵢ value signifies a higher binding affinity of the inhibitor for the enzyme. Lovastatin hydroxy acid has demonstrated a high affinity for HMG-CoA reductase, with a reported Kᵢ value of 0.6 nM. This strong binding affinity underscores its effectiveness as an inhibitor of the enzyme.
For instance, simvastatin (B1681759), in its active hydroxy acid form, is a potent inhibitor with a reported Kᵢ of 0.2 nM. Fluvastatin (B1673502) has a reported Kᵢ of 0.3 nM and an IC₅₀ of 8 nM. Pravastatin (B1207561), on the other hand, exhibits a lower affinity with a reported IC₅₀ of 5.6 μM. Rosuvastatin is also a potent inhibitor, with a reported steady-state inhibition constant (Kᵢ*) of approximately 0.1 nM.
| Statin Hydroxy Acid | Inhibition Constant (Kᵢ) | IC₅₀ |
|---|---|---|
| Lovastatin Hydroxy Acid | 0.6 nM | - |
| Simvastatin Hydroxy Acid | 0.2 nM | - |
| Fluvastatin | 0.3 nM | 8 nM |
| Pravastatin | ~1 nM | 5.6 μM |
| Rosuvastatin | ~0.1 nM (Kᵢ*) | - |
Molecular Docking and Computational Modeling of HMGCR Interactions
Molecular docking and computational modeling are invaluable tools for visualizing and understanding the interactions between an inhibitor and its target enzyme at the atomic level. These models provide insights into the binding orientation, key interacting residues, and conformational changes that occur upon binding.
Studies on the binding of statins to the active site of HMG-CoA reductase have identified several key amino acid residues that are crucial for the interaction. The hydroxyglutarate portion of the statin molecule, which mimics the HMG moiety of the substrate, forms a network of hydrogen bonds with residues such as Ser684, Asp690, Lys691, and Lys692. Van der Waals interactions also play a significant role in the binding of the hydrophobic ring structures of statins. For lovastatin specifically, interactions with residues including Arg590 and Asn658 have been noted as important for its binding affinity.
Upon binding to the active site of HMG-CoA reductase, statins induce a conformational change in the enzyme. The binding of lovastatin has been shown to displace the flap domain of the enzyme, which contains a catalytic residue. This displacement effectively blocks the active site and prevents the substrate from binding, thus inhibiting the catalytic activity of the enzyme. The specific conformational changes induced by epi-lovastatin hydroxy acid within the active site have not been extensively detailed in available research, but it is expected to follow a similar pattern to other statins, given its structural similarity.
Investigation of Off-Target Molecular Interactions
While the primary target of statins is HMG-CoA reductase, it is important to investigate potential off-target interactions to understand the full pharmacological profile of a compound. Some off-target effects of lovastatin have been reported, and these are often dependent on whether the drug is in its lactone prodrug form or its active hydroxy acid form.
For example, the lactone form of lovastatin has been shown to have effects on lymphatic smooth muscle cell contractility, an effect that is ameliorated when the drug is in its hydroxy acid form. nih.gov Similarly, the prodrug, beta-lactone ring form of lovastatin has been found to inhibit the proteasome, a mechanism independent of HMG-CoA reductase inhibition. Notably, the open-ring hydroxy acid form of lovastatin does not exhibit this proteasome-inhibiting activity.
Exploration of Secondary Enzyme Inhibition Profiles (e.g., SERCA)
There is currently no available scientific literature or data that specifically investigates the inhibitory profile of Epi Lovastatin Hydroxy Acid Sodium Salt against secondary enzyme targets such as Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA). Research on the broader class of statins has shown some interaction with SERCA. For instance, studies on Lovastatin, the parent compound, have indicated a moderate inhibitory effect on SERCA activity, with the lactone form being more potent than the hydroxy acid form. However, these findings cannot be directly extrapolated to the specific epimer, this compound, for which dedicated studies are absent.
Cellular Pathway Modulation Independent of HMGCR Inhibition (e.g., Rho/ROCK pathway, isoprenoid depletion)
The modulation of cellular pathways by this compound, independent of HMG-CoA Reductase (HMGCR) inhibition, remains an uninvestigated area of research. While it is well-established that statins as a class can influence pathways such as the Rho/ROCK pathway through the depletion of isoprenoids, these "pleiotropic" effects are documented for parent compounds like Lovastatin. The specific impact of the epimeric form, this compound, on these signaling cascades has not been a subject of scientific inquiry, and therefore, no data is available.
Mechanisms of Cellular Uptake and Intracellular Distribution in In Vitro Models
Detailed studies on the mechanisms of cellular uptake and the subsequent intracellular distribution of this compound in in vitro models are not present in the current body of scientific literature. Research on Lovastatin has identified various transporters and metabolic processes that govern its entry into cells and its localization. medchemexpress.com However, the stereochemical differences inherent in an epimer like this compound could potentially alter these interactions. Without specific experimental data, any discussion on its cellular transport and fate would be purely speculative.
Structure Activity Relationship Sar Studies
Impact of Stereochemical Configuration on HMGCR Inhibition Efficacy
The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a pivotal determinant of its interaction with biological targets. In the case of HMG-CoA reductase (HMGCR) inhibitors like Epi Lovastatin (B1675250) Hydroxy Acid Sodium Salt, even minor changes in stereochemistry can lead to significant variations in inhibitory potency.
Comparison of Epi Lovastatin Hydroxy Acid Sodium Salt to Stereoisomers
The defining characteristic of this compound is the altered stereochemistry at one or more of the chiral centers compared to the naturally occurring and more potent Lovastatin Hydroxy Acid Sodium Salt. Research into the synthesis and biological evaluation of various stereoisomers of statins has consistently demonstrated the critical importance of the natural configuration for optimal HMGCR inhibition.
Table 1: Illustrative Impact of Stereochemistry on HMGCR Inhibition
| Compound | Stereochemical Feature | Illustrative HMGCR Inhibition (IC50/Ki) |
| Lovastatin Hydroxy Acid | Natural Stereochemistry | Potent (nM range) |
| Epi-Lovastatin Hydroxy Acid | Altered Stereochemistry (e.g., at C-5) | Significantly Reduced Potency (likely µM range) |
Note: The inhibitory values are illustrative and based on findings for related statin stereoisomers. Specific data for this compound is not publicly available.
Influence of the Butanoyl Side Chain Stereochemistry
The butanoyl side chain of lovastatin is another site of stereochemical importance. Interestingly, studies have indicated that the stereochemistry of this ester moiety is not as critical for inhibitory binding to HMG-CoA reductase as the core ring structure. The biosynthesis of lovastatin involves the enzyme LovD, an acyltransferase that attaches the (S)-2-methylbutyryl side chain to the monacolin J core. The spatial requirements of the enzyme's active site for the acyl group appear to be more accommodating, allowing for some variation in this part of the molecule without a complete loss of activity. This suggests that while the natural (S) configuration of the butanoyl side chain is optimal, epimerization at this position might have a less dramatic impact on HMGCR inhibition compared to changes in the decalin or hydroxy acid portions of the molecule.
Role of the Decalin Ring System in Receptor Binding
The bicyclic decalin ring system is a fundamental structural component of lovastatin and its analogs, playing a crucial role in the proper positioning of the molecule within the active site of HMG-CoA reductase. This hydrophobic ring system is responsible for a significant portion of the binding affinity, primarily through van der Waals interactions with nonpolar amino acid residues in the enzyme's active site.
Modifications to the Heptanoate (B1214049) Chain and their Effects on Activity
The β-hydroxy-δ-lactone moiety of lovastatin, which is hydrolyzed in vivo to the active heptanoate chain of Lovastatin Hydroxy Acid, is the pharmacophore of the molecule. This open-chain hydroxy acid mimics the structure of the natural substrate, HMG-CoA, allowing it to competitively inhibit the enzyme.
The stereochemistry of the 3- and 5-hydroxyl groups on the heptanoate chain is absolutely critical for potent inhibition. The (3R, 5R) configuration is essential for the molecule to make key hydrogen bonding interactions with amino acid residues in the active site of HMGCR. Any alteration to this stereochemistry, as would be present in an "epi" form, disrupts these vital interactions, leading to a substantial loss of inhibitory power.
The broad substrate specificity of the acyltransferase LovD, which is involved in the final step of lovastatin biosynthesis, suggests a degree of tolerance for modifications in this region of the molecule. However, this tolerance is primarily related to the ester side chain and not the core heptanoate structure, which must maintain its precise stereochemical integrity for effective HMGCR inhibition.
Computational Chemistry Approaches for SAR Prediction
Computational chemistry has become an invaluable tool for understanding the structure-activity relationships of HMG-CoA reductase inhibitors and for the rational design of new, more potent analogs. Techniques such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) have been extensively applied to the statin class of drugs.
Molecular docking simulations can predict the binding orientation of a ligand, such as this compound, within the active site of HMGCR. These models can help to visualize how changes in stereochemistry affect the key interactions with amino acid residues. For instance, a docking study of an epi-lovastatin analog would likely show a loss of crucial hydrogen bonds or steric clashes within the active site that are not present with the natural stereoisomer.
3D-QSAR studies build computational models that correlate the three-dimensional properties of a series of molecules with their biological activity. These models can then be used to predict the activity of novel compounds. For statins, 3D-QSAR models have highlighted the importance of the shape and electrostatic potential of the molecule, further reinforcing the critical role of stereochemistry. While specific 3D-QSAR studies on this compound are not documented, the general principles derived from studies on other statin analogs would predict it to have significantly lower activity due to its altered three-dimensional shape and electrostatic properties compared to the highly active lovastatin.
Advanced Analytical Methodologies for the Research and Characterization of this compound
The rigorous analysis of pharmaceutical compounds and their related substances is critical for ensuring quality, and efficacy. This compound, a stereoisomer and related substance of Lovastatin, requires sophisticated analytical techniques for its identification, quantification, and structural confirmation. Advanced methodologies such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools in the research and characterization of this specific compound.
Stability and Degradation Pathways in Research Matrices
Chemical Stability under Varying pH Conditions
The stability of statins, including the interconversion between the inactive lactone prodrug (e.g., Lovastatin) and the active hydroxy acid form (e.g., Epi-Lovastatin Hydroxy Acid), is highly dependent on pH. researchgate.net The open-ring hydroxy acid is the pharmacologically active form, and understanding its stability is critical for experimental design. nih.govjbiochemtech.com
The interconversion between the lactone and hydroxy acid forms of statins is a reversible, pH-dependent process involving hydrolysis of the lactone ring. researchgate.netnih.gov At physiological pH (around 7.4) and in basic conditions, the equilibrium strongly favors the formation of the open-ring hydroxy acid. researchgate.netrsc.org Conversely, under acidic conditions, the equilibrium shifts, favoring the formation of the closed-ring lactone. researchgate.net
The hydrolysis of the lactone ring is subject to both acid and base catalysis. nih.gov Studies on similar statins show that under basic conditions, the hydrolysis to the hydroxy acid is significantly faster and can be treated as essentially irreversible, while the reverse reaction (lactonization) is very slow. nih.govresearchgate.net Under acidic conditions (pH < 6), the reaction is reversible, and an equilibrium between the two forms is established. nih.gov
For instance, a study on the statin CI-981 found that at pH levels below 6, an equilibrium that favors the hydroxy acid form is established. nih.gov As the pH increases above 6, the equilibrium shifts so dramatically toward the hydroxy acid form that the reverse reaction is no longer detectable. nih.gov Another study on monacolin K (lovastatin) confirmed that its transformation into the hydroxy acid form is a spontaneous, pH-dependent conversion that occurs at neutral pH without requiring enzymatic activity. rsc.org
| Condition | Dominant Process | Favored Form | Relative Rate | Reference |
|---|---|---|---|---|
| Acidic (e.g., pH < 4.5) | Acid-catalyzed lactonization | Lactone | Reversible, equilibrium established | researchgate.netnih.gov |
| Neutral (e.g., pH 7.0) | Spontaneous hydrolysis | Hydroxy Acid | Hydrolysis is significant | rsc.org |
| Basic (e.g., pH > 7.5) | Base-catalyzed hydrolysis | Hydroxy Acid | Hydrolysis is rapid and essentially irreversible | rsc.orgnih.govresearchgate.net |
Several factors beyond pH can influence the interconversion and equilibrium between the lactone and hydroxy acid forms in a research setting.
pH : This is the primary factor. The lactone form is most stable at a pH of approximately 4.5, while the hydroxy acid form predominates at a pH of 7.0 or higher. researchgate.net Strong acidic conditions (e.g., pH 2.5) can partially reverse the hydroxy acid back to the lactone, but may also lead to further degradation of both forms. rsc.org
Temperature : Increased temperature can accelerate the rate of interconversion. One study noted that the transformation of lovastatin (B1675250) to its hydroxy acid was faster at 60°C compared to 37°C. rsc.org
Buffer Concentration : The concentration of buffer species can influence the rate of hydrolysis, indicating that the reaction is subject to general acid-base catalysis. nih.gov
Solvent Composition : The presence of organic co-solvents can affect the equilibrium. For example, the conversion of lactone statins to their hydroxy acid forms was found to be nearly complete in alkaline solutions prepared with 25% or 50% acetonitrile (B52724). nih.gov However, in methanolic alkaline solutions, further transformation to a methyl ester of the hydroxy acid can occur. nih.gov
Photolytic and Thermal Degradation Studies
Lovastatin and its derivatives are susceptible to degradation when exposed to heat and light, which can lead to the formation of various degradation products and a loss of compound integrity.
Forced degradation studies are employed to identify potential degradation products. Lovastatin has been shown to degrade under hydrolytic (acidic, basic, and neutral), oxidative, thermal, and photolytic stress conditions. akjournals.comresearchgate.net
Hydrolytic Degradation : Under neutral and basic hydrolysis, the primary active degradation product is the corresponding hydroxy acid. akjournals.comresearchgate.net Acidic hydrolysis can produce more than one degradation product. akjournals.com The UV spectra of these hydrolytic products are often quite similar to the parent drug, suggesting the core diene chromophore structure remains intact. akjournals.com
Thermal Degradation : Lovastatin shows thermal stability up to approximately 262°C (535 K). akjournals.comresearchgate.net High-temperature stress testing reveals the formation of degradation products that can be separated and identified using chromatographic techniques like HPLC. researchgate.net
Oxidative Degradation : Lovastatin is unstable under oxidative conditions, such as exposure to hydrogen peroxide. akjournals.com It is also sensitive to oxidation at higher temperatures in the presence of oxygen. nih.gov
Photodegradation : Exposure to light, particularly UV radiation, can cause degradation. nih.gov Studies on the related statin, atorvastatin, show that photodegradation leads to a high number of additional products, especially in the presence of ferric ions. scirp.orgscirp.org
Lovastatin contains chromophores that absorb UV light at wavelengths above 290 nm, making it susceptible to direct photolysis by sunlight. nih.gov While specific mechanistic studies on Epi-Lovastatin are not available, research on other statins provides insight.
For atorvastatin, which also has weak absorption above 300 nm, photodegradation can proceed via a self-sensitized process, where a degradation product acts as a sensitizer (B1316253) for further degradation of the parent molecule. scirp.orgscirp.org The reaction can also be significantly accelerated by the presence of ferric ions (Fe³⁺), which form a complex with the statin that has a much higher absorbance in the near-UV region. scirp.orgscirp.org This suggests that in laboratory media containing trace metals, a photocatalytic mechanism may contribute to degradation. The process involves the formation of reactive oxygen species that attack the drug molecule. scirp.org
Stability in Different Solvent Systems Relevant to Laboratory Research
The choice of solvent is critical for dissolving and storing Epi-Lovastatin Hydroxy Acid Sodium Salt for research purposes. The hydroxy acid form is generally more water-soluble than its lactone counterpart. jbiochemtech.com
Lovastatin itself is sparingly soluble in water but soluble in various organic solvents. jbiochemtech.com Stock solutions of the sodium salt form are often prepared in solvents like ethanol (B145695), DMSO, or DMF. caymanchem.comcaymanchem.com For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute with the aqueous medium. caymanchem.com Aqueous solutions are not recommended for storage for more than one day due to the potential for degradation and interconversion. caymanchem.com Stock solutions in high-quality ethanol are reported to be stable for up to one month when stored at -20°C. sigmaaldrich.com
| Compound | Solvent | Solubility (approx.) | Reference |
|---|---|---|---|
| Lovastatin | Water | 0.0004 mg/mL | nih.gov |
| Lovastatin | Acetonitrile | 28 mg/mL | nih.gov |
| Lovastatin | Methanol | 28 mg/mL | nih.gov |
| Lovastatin | Ethanol | 16-20 mg/mL | nih.govcaymanchem.com |
| Lovastatin | DMSO | ~20 mg/mL | caymanchem.com |
| Lovastatin | DMF | ~15 mg/mL | caymanchem.com |
| Lovastatin | Chloroform | 350 mg/mL | nih.gov |
| Lovastatin Hydroxy Acid (Sodium Salt) | DMSO | 10 mg/mL | caymanchem.com |
| Lovastatin Hydroxy Acid (Sodium Salt) | Ethanol | 10 mg/mL | caymanchem.com |
| Lovastatin Hydroxy Acid (Sodium Salt) | DMF | 10 mg/mL | caymanchem.com |
| Lovastatin Hydroxy Acid (Sodium Salt) | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | caymanchem.com |
Influence of Environmental Factors on Compound Integrity in Experimental Settings
The stability of "Epi Lovastatin Hydroxy Acid Sodium Salt" in experimental settings is intricately linked to several environmental factors, including pH, temperature, and light. These factors can induce chemical transformations, leading to the degradation of the parent compound and the formation of various byproducts. Such degradation can significantly impact the accuracy of research findings by altering the effective concentration of the active compound.
pH-Dependent Stability and Interconversion:
The pH of the experimental medium is a critical determinant of the stability of statin hydroxy acids. Like other statins, "this compound" exists in equilibrium with its corresponding lactone form, "Epi Lovastatin." This interconversion is highly pH-dependent.
In acidic conditions, the equilibrium tends to favor the lactone form. Conversely, in neutral to basic aqueous solutions, the hydroxy acid form, which is generally the more biologically active moiety, predominates. Research on lovastatin has shown that the hydrolysis of the lactone ring to the hydroxy acid is catalyzed by both acid and base. researchgate.netresearchgate.net Specifically, the rate of hydrolysis increases significantly in alkaline conditions. nih.gov It has been observed for a similar statin, dalvastatin, that at pH values greater than 9, the hydrolysis reaction to the β-hydroxy acid proceeds more rapidly than epimerization. nih.gov
The reversible nature of this hydrolysis in acidic media versus its irreversibility in neutral and basic conditions is a key consideration in experimental design. nih.gov For instance, in cell culture media, which are typically buffered around neutral pH, "this compound" would be expected to be the primary species. However, any localized changes in pH within the experimental system could shift this equilibrium.
Interactive Data Table: pH Influence on Statin Interconversion
| pH Condition | Predominant Form | Primary Transformation | Reversibility |
|---|---|---|---|
| Acidic (e.g., pH < 4) | Lactone (Epi Lovastatin) | Lactonization | Reversible |
| Neutral (e.g., pH 7.4) | Hydroxy Acid (Epi Lovastatin Hydroxy Acid) | Hydrolysis | Irreversible |
| Basic (e.g., pH > 8) | Hydroxy Acid (Epi Lovastatin Hydroxy Acid) | Accelerated Hydrolysis | Irreversible |
Thermal Stability:
Photostability:
Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of statins. researchgate.net Fluvastatin (B1673502), for example, has been shown to undergo rapid photodegradation upon UVA irradiation. oup.com While lovastatin itself does not absorb significantly in the UVA range, it has been implicated in UVA-induced cellular damage, suggesting complex indirect mechanisms. oup.com Therefore, it is advisable to protect solutions of "this compound" from light, especially during long-term experiments or when using techniques that involve intense light sources.
Oxidative Degradation:
The molecular structure of statins contains sites that are susceptible to oxidation. The presence of oxidizing agents in the experimental matrix can lead to the formation of oxidative degradation products. Studies on lovastatin in the solid state have shown its susceptibility to oxidation, a process that can be accelerated at higher temperatures. nih.gov This highlights the importance of using high-purity solvents and reagents and considering the potential for oxidative stress in the experimental model.
Stability in Biological Matrices:
In biological matrices such as plasma or serum, the stability of "this compound" is influenced by enzymatic activity in addition to the aforementioned environmental factors. Esterases present in biological fluids can catalyze the hydrolysis of the lactone form to the hydroxy acid. While specific stability studies for the epi-isomer in various biological matrices are not extensively documented, research on lovastatin indicates that its hydroxy acid form can be stable in frozen serum samples for several weeks.
Interactive Data Table: Summary of Environmental Influences on Stability
| Environmental Factor | Potential Impact on "this compound" | Key Considerations for Experimental Design |
|---|---|---|
| pH | Interconversion to lactone form in acidic pH; accelerated hydrolysis in basic pH. | Maintain and monitor pH of solutions; consider the pKa of the compound when preparing solutions. |
| Temperature | Increased degradation at elevated temperatures. | Store stock solutions and experimental samples at appropriate low temperatures; minimize exposure to high temperatures. |
| Light | Potential for photodegradation. | Protect solutions from light by using amber vials or covering containers with foil; avoid prolonged exposure to intense light sources. |
| Oxidation | Formation of oxidative degradation products. | Use high-purity, degassed solvents; consider the addition of antioxidants in certain experimental setups if compatible. |
| Biological Matrices | Enzymatic conversion and binding to matrix components. | Conduct matrix-specific stability assessments; process and analyze samples promptly. |
Investigative in Vitro and Preclinical Research Applications
Enzyme Kinetic Studies of HMGCR Inhibition in Cell-Free Systems
Epi Lovastatin (B1675250) Hydroxy Acid, also known as mevinolinic acid, is a potent, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR), the rate-limiting enzyme in cholesterol biosynthesis. nih.govmedchemexpress.comnih.gov In cell-free systems using purified enzyme preparations, the hydroxy acid form demonstrates a strong affinity for the active site of HMGCR. researchgate.net Kinetic studies have determined its inhibition constant (Ki) to be approximately 0.6 nM, highlighting its high potency. medchemexpress.com
The inhibitory activity is highly dependent on the stereochemistry of the molecule. Research on various metabolites of lovastatin, all in their hydroxy acid forms, has revealed differing inhibitory capacities relative to the parent compound. These studies underscore the structural specificity required for effective binding to and inhibition of the HMGCR enzyme.
Table 1: Relative Inhibitory Activity of Lovastatin Hydroxy Acid Metabolites on HMG-CoA Reductase This table presents the relative enzyme inhibitory activities of different hydroxy acid forms of lovastatin metabolites compared to the primary hydroxy acid form of lovastatin.
| Compound | Relative Inhibitory Activity |
|---|---|
| Lovastatin Hydroxy Acid | 1.0 |
| 6'-beta-Hydroxy-lovastatin Hydroxy Acid | 0.6 |
| 6'-Exomethylene-lovastatin Hydroxy Acid | 0.5 |
| 3"-Hydroxy-lovastatin Hydroxy Acid | 0.15 |
Data sourced from studies on in vitro microsomal metabolites. nih.gov
Cellular Studies on Cholesterol Biosynthesis Pathways
In cellular models, Epi Lovastatin Hydroxy Acid Sodium Salt serves as a critical tool for investigating the regulation of cholesterol homeostasis and the broader implications of inhibiting the mevalonate (B85504) pathway. nih.gov
Treatment of various cell types with lovastatin's active form leads to a marked inhibition of the mevalonate pathway. nih.gov This is evidenced by significant reductions in the downstream products of the pathway. For instance, studies have documented decreases in both cholesterol and ubiquinone (Coenzyme Q10) concentrations following treatment. researchgate.net The reduction in these essential molecules confirms the compound's mechanism of action and allows researchers to study the cellular consequences of their depletion. nih.govresearchgate.net The cytotoxic effects of lovastatin in some cancer cell lines can be reversed by the addition of mevalonate, demonstrating that the observed effects are a direct result of inhibiting mevalonate synthesis. nih.gov
A key area of investigation has been the cellular feedback response to HMGCR inhibition. When cells are treated with lovastatin, the resulting depletion of intracellular sterols triggers a compensatory mechanism. nih.gov This response is primarily mediated by the sterol regulatory element-binding protein-2 (SREBP-2), a transcription factor that upregulates genes involved in cholesterol synthesis and uptake. nih.govnih.gov
Studies in various cell lines, including human macrophages and breast cancer cells, have shown that treatment with lovastatin leads to a significant upregulation of HMGCR mRNA and protein levels. nih.govnih.gov This feedback induction can be substantial, with some studies reporting several-fold increases in HMGCR gene expression. nih.govnih.gov This phenomenon is a critical consideration in studies of statin efficacy and resistance in different cellular contexts. nih.gov
Table 2: Effect of Lovastatin Treatment on HMGCR Gene Expression in Breast Cancer Cell Lines This table summarizes the differential response of HMGCR gene expression to statin treatment in various breast cancer cell lines, highlighting the feedback upregulation in certain lines.
| Cell Line | Statin Sensitivity | HMGCR Gene Expression Change |
|---|---|---|
| MCF-7 | Resistant | Significantly induced (up to 8-fold) |
| T47D | Resistant | Significantly induced |
| MDA-MB-231 | Sensitive | No significant alteration |
| MDA-MB-468 | Sensitive | No significant alteration |
Data adapted from research on differential statin sensitivity in breast cancer cells. nih.gov
Cell Culture Models for Investigating Specific Biochemical Responses
The inhibition of the mevalonate pathway by this compound affects more than just cholesterol synthesis. The pathway produces several non-sterol isoprenoids that are crucial for various cellular functions, making the compound a valuable tool for exploring these processes. researchgate.net
Recent research has uncovered a role for statins in modulating inflammatory processes. Specifically, lovastatin has been shown to trigger the biosynthesis of the anti-inflammatory and pro-resolving mediator 15-epi-lipoxin A4 (15-epi-LXA4). nih.gov In co-culture models of human neutrophils and airway epithelial cells, lovastatin treatment increased the formation of 15-epi-LXA4. nih.gov This effect was associated with an increase in 14,15-epoxyeicosatrienoic acid (14,15-EET), which, when added to activated neutrophils, enhanced 15-epi-LXA4 production. nih.gov These findings indicate that lovastatin can promote the generation of endogenous anti-inflammatory molecules, providing a mechanism for its observed pleiotropic effects at mucosal surfaces. nih.gov
The mevalonate pathway is the sole source of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification of a wide range of proteins. nih.govnih.gov This process, known as protein isoprenylation, is critical for the proper membrane localization and function of small GTPases like Ras and Rho. researchgate.netnih.gov
By inhibiting HMGCR, this compound depletes the cellular pools of FPP and GGPP, thereby preventing protein isoprenylation. nih.gov Research has shown that this inhibition can block the proteolytic maturation of proteins such as p21ras and lamin A. nih.gov Studies using human erythroleukemia (HEL) cells found that lovastatin markedly induced the expression of RhoA, RhoB, and RhoC proteins, primarily in their unprenylated forms. nih.gov The research suggested that lovastatin inhibits geranylgeranylation more efficiently than farnesylation. nih.gov This disruption of Rho protein function and signaling provides a powerful method for investigating the role of these signaling cascades in cell growth, differentiation, and morphology.
Table 3: Summary of Lovastatin's Effects on Rho Isoform Expression in HEL Cells This table details the observed changes in the expression of different Rho protein isoforms in human erythroleukemia (HEL) cells following treatment with lovastatin.
| Rho Isoform | Effect of Lovastatin Treatment | Primary Form Accumulated |
|---|---|---|
| RhoA | Markedly induced expression | Unprenylated |
| RhoB | Markedly induced expression | Both prenylated and unprenylated |
| RhoC | Markedly induced expression | Unprenylated |
Findings are based on studies investigating the effects of lovastatin on Rho isoform expression and activity. nih.gov
Ex Vivo Tissue Studies to Elucidate Molecular Mechanisms
Comprehensive searches of scientific literature and research databases did not yield any specific ex vivo tissue studies focused on elucidating the molecular mechanisms of this compound. Research in this specific area appears to be limited or not publicly available.
While direct research on the "epi" form is not available, it is a stereoisomer of Lovastatin Hydroxy Acid Sodium Salt. The primary and well-established molecular mechanism of lovastatin and its active hydroxy acid form is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. researchgate.netnih.govdrugbank.com This enzyme catalyzes a critical rate-limiting step in the biosynthesis of cholesterol. researchgate.netdrugbank.com By inhibiting this enzyme, lovastatin reduces the production of mevalonate, a precursor for cholesterol and various other isoprenoids essential for cellular functions. researchgate.net
Ex vivo studies on the parent compound, lovastatin, have been conducted on various tissues to understand its molecular effects beyond lipid-lowering. For instance, studies on isolated aortic rings have been used to investigate effects on endothelial function and vasodilation. researchgate.net Other research has utilized cultured endothelial and smooth muscle cells to explore lovastatin's impact on inflammation, oxidative stress, and cell proliferation. nih.govoup.com For example, some studies have shown that lovastatin can influence the Akt/eNOS pathway in endothelial progenitor cells and reduce reactive oxygen species. nih.govnih.gov
However, it is crucial to emphasize that these findings pertain to lovastatin and its primary metabolites, not specifically to the "this compound" isomer. The spatial arrangement of atoms in an epimer can significantly influence its biological activity, and therefore, the molecular mechanisms of this compound may differ from those of lovastatin. Without dedicated ex vivo studies on this specific epimer, its precise molecular interactions and effects on tissue function remain unelucidated.
Due to the absence of specific research data, a data table on the ex vivo research findings for this compound cannot be generated.
Future Research Directions and Unexplored Academic Avenues
Elucidation of Novel Stereoisomer-Specific Biological Activities
The core of lovastatin's therapeutic action lies in the specific stereochemistry of its active form, the hydroxy acid. nih.gov The existence of stereoisomers, such as the "epi" form, offers a compelling opportunity to investigate isomer-specific biological activities. While the primary target of lovastatin's active metabolite is HMG-CoA reductase, it is plausible that its stereoisomers possess different or novel biological activities. medchemexpress.comcaymanchem.com Future research should focus on comprehensive screening of Epi Lovastatin (B1675250) Hydroxy Acid Sodium Salt against a wide array of biological targets beyond HMG-CoA reductase.
Such investigations could uncover unexpected therapeutic properties or reveal off-target effects that contribute to the broader understanding of the statin class. The pleiotropic effects of statins are well-documented, and it is conceivable that some of these effects are mediated by metabolic byproducts or isomers. nih.gov A systematic study of how the change in stereochemistry at a single chiral center affects binding to various enzymes and receptors could provide critical insights into the structure-activity relationships of this class of molecules. This could open doors to new therapeutic applications for what is currently considered an impurity or a reference standard. o2hdiscovery.cosynzeal.com
Application of Advanced Spectroscopic Techniques for Real-Time Interaction Studies
The study of molecular interactions is fundamental to drug discovery and chemical biology. Advanced spectroscopic techniques offer powerful tools to observe these interactions in real-time. The application of methods like Surface Plasmon Resonance (SPR), Fluorescence Spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy could provide unprecedented detail on the binding kinetics and conformational changes that occur when Epi Lovastatin Hydroxy Acid Sodium Salt interacts with biological macromolecules. nih.govnih.gov
For instance, SPR can be used to measure the association and dissociation rate constants of the compound with potential protein targets, providing a quantitative measure of binding affinity. nih.gov Fluorescence quenching studies could reveal whether the compound binds to key proteins like human serum albumin (HSA) and the nature of such interactions. mdpi.com Furthermore, recent advancements in ultrafast spectroscopy could allow researchers to observe molecular dynamics on a femtosecond timescale, capturing the very initial moments of a binding event. spectroscopyonline.com The integration of artificial intelligence and machine learning with spectroscopic data analysis can help to interpret complex spectra and identify subtle patterns, enhancing the depth of understanding derived from these studies. spectroscopyonline.com
Table 1: Spectroscopic Techniques for Interaction Studies
| Technique | Information Gained | Potential Application for this compound |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), association (ka) and dissociation (kd) rates. nih.gov | Quantifying the binding strength to HMG-CoA reductase and other potential off-targets to compare with the active isomer. |
| Fluorescence Spectroscopy | Binding constants, quenching mechanisms, conformational changes in proteins upon binding. mdpi.com | Studying interactions with transport proteins like human serum albumin (HSA) to understand its distribution potential. |
| FT-IR Spectroscopy | Changes in the secondary structure of proteins upon ligand binding. nih.gov | Determining how the compound might alter the conformation of target enzymes. |
| UV-Visible Spectroscopy | Formation of a drug-protein complex and binding constants. nih.gov | Monitoring the interaction between the compound and proteins by observing changes in absorption intensity. |
| Ultrafast Spectroscopy | Real-time observation of molecular and electronic dynamics on a femtosecond timescale. spectroscopyonline.com | Visualizing the initial binding events and rapid conformational changes at the active site of an enzyme. |
Development of Chemoenzymatic Synthesis Routes for Stereospecific Production
The precise synthesis of stereochemically pure compounds is a significant challenge in organic chemistry. This compound is often a byproduct in the production of lovastatin. o2hdiscovery.co Developing chemoenzymatic routes for its specific production would be a significant advancement. The biosynthesis of lovastatin involves a complex cascade of enzymatic reactions orchestrated by polyketide synthases (PKS) and other enzymes encoded by a dedicated gene cluster. researchgate.netnih.gov
Future research could focus on harnessing the power of these biosynthetic pathways. By understanding the function of each enzyme, particularly the ketoreductases that determine the stereochemistry of the hydroxyl groups, it may be possible to engineer these enzymes to favor the production of the "epi" isomer. Alternatively, a chemoenzymatic approach could combine chemical synthesis of a precursor molecule with a final, stereoselective enzymatic step to produce the desired isomer with high purity. This would not only provide a reliable source of this compound for research purposes but also showcase a powerful strategy for the synthesis of other complex chiral molecules. nih.gov
Exploration of this compound in Mechanistic Chemical Biology Studies
In mechanistic chemical biology, molecules are used as probes to dissect complex biological processes. Due to its structural similarity but stereochemical difference to the active form of lovastatin, this compound is an ideal candidate for such studies. It can serve as a highly specific control compound in experiments investigating the biological effects of lovastatin.
By comparing the cellular or physiological responses to the active isomer versus the "epi" isomer, researchers can distinguish between effects mediated by the intended target (HMG-CoA reductase) and potential off-target effects. For example, if a biological phenomenon is observed with lovastatin but not with its "epi" counterpart, it strongly suggests the involvement of HMG-CoA reductase. Conversely, if both isomers elicit the same response, it points towards a mechanism independent of HMG-CoA reductase inhibition. This approach can help to clarify the molecular underpinnings of statins' pleiotropic effects and identify new signaling pathways influenced by this class of compounds.
Role in Understanding Statin Class Pharmacophore and Activity
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The dihydroxyheptanoic acid portion of statins is a key component of their pharmacophore, mimicking the structure of the natural substrate, HMG-CoA. nih.gov
The stereochemistry of the hydroxyl groups is critical for potent inhibition of HMG-CoA reductase. caymanchem.com this compound, with its altered stereocenter, serves as an invaluable tool for probing the stringency of the pharmacophore requirements. By quantifying the inhibitory activity of the "epi" isomer against HMG-CoA reductase and comparing it to the highly potent parent compound, researchers can precisely map the spatial and electronic requirements of the enzyme's active site. medchemexpress.com These studies can refine computational models of the statin pharmacophore and guide the design of next-generation inhibitors with improved potency and selectivity. nih.gov
Q & A
Q. How can researchers structurally differentiate Epi Lovastatin Hydroxy Acid Sodium Salt from its lactone form?
The hydroxy acid form is characterized by its open-ring structure, which can be confirmed via high-performance liquid chromatography (HPLC) with UV detection at 238 nm and nuclear magnetic resonance (NMR) spectroscopy. The lactone form (inactive prodrug) exhibits distinct retention times in reversed-phase HPLC due to its closed-ring structure . Sodium salt formation enhances solubility, critical for in vitro assays, and can be verified via mass spectrometry (MS) to detect the sodium adduct (m/z 424.28) .
Q. What are the recommended synthesis pathways for this compound in laboratory settings?
The compound is typically synthesized by hydrolyzing Lovastatin lactone under alkaline conditions (e.g., NaOH) to yield the hydroxy acid, followed by neutralization with sodium hydroxide to form the sodium salt. Purity is validated using HPLC with a mobile phase of acetonitrile and dilute phosphoric acid (65:35) . Microbial transformation of mevastatin, as seen in pravastatin synthesis, may also serve as a reference for alternative routes .
Q. How does this compound inhibit HMG-CoA reductase, and what experimental models validate this mechanism?
As a competitive inhibitor, it binds to the active site of HMG-CoA reductase, blocking the conversion of HMG-CoA to mevalonate. This is validated using enzyme activity assays with purified HMG-CoA reductase, where the IC50 is determined via spectrophotometric measurement of NADPH consumption at 340 nm . Cell-based models (e.g., hepatocyte cultures) further confirm cholesterol biosynthesis suppression using radiolabeled acetate incorporation assays .
Advanced Research Questions
Q. What experimental design considerations are critical for studying the thrombolytic interaction of this compound with rt-PA in human whole-blood models?
Key factors include:
- Clot preparation : Use citrated human whole blood to simulate physiological conditions.
- Dosing : Prepare stock solutions in nanopure water (10 mg/mL) to avoid solvent interference, and store at −20°C to prevent degradation .
- Lytic efficacy : Measure clot lysis via turbidimetric assays or D-dimer release using ELISA. Statin concentrations should be titrated (0.1–10 μM) to assess dose-dependent effects on rt-PA activity .
Q. How can researchers resolve contradictions in reported biological effects of statins, such as neuroprotective vs. pro-inflammatory outcomes, when using this compound?
Contradictions may arise from differences in statin forms (lactone vs. hydroxy acid) or cell-type-specific responses. To address this:
- Form verification : Use HPLC to confirm the active hydroxy acid form in experimental preparations .
- Model specificity : Compare outcomes in neuronal vs. immune cell cultures. For example, in macrophages, statins may upregulate anti-inflammatory markers (e.g., IL-10) while inducing ER stress in neurons .
Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., plasma or fermentation products)?
- LC-MS/MS : Employ a C18 column with a gradient of 0.1% formic acid in water and acetonitrile. Use deuterated internal standards (e.g., Lovastatin-d9) to correct for matrix effects .
- Validation parameters : Include linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) per ICH guidelines. Cross-validate with UV detection at 238 nm for robustness .
Q. How do researchers assess the stability of this compound under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal stress (40–60°C). Monitor degradation products via HPLC-MS to identify major impurities (e.g., lactone reversion) .
- Storage recommendations : Stable at −20°C in aqueous solution (pH 7.4) for ≤6 months; avoid freeze-thaw cycles to prevent precipitation .
Q. What strategies are used to investigate synergistic effects between this compound and other lipid-lowering compounds (e.g., monacolins)?
- Combinatorial screening : Use fractional inhibitory concentration (FIC) indices in HepG2 cells to assess additive or synergistic cholesterol-lowering effects.
- Metabolomic profiling : Apply LC-QTOF-MS to track changes in mevalonate pathway intermediates (e.g., squalene, lanosterol) when co-administered with monacolins .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
